

Benchmarking ALDH3A1 Inhibition: A Comparative Analysis Against Standard-of-Care Chemotherapy

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Compound of Interest		
Compound Name:	ALDH3A1-IN-3	
Cat. No.:	B1668662	Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 3A1 (ALDH3A1) has emerged as a critical enzyme in cancer biology, contributing significantly to chemoresistance and poor patient outcomes in various malignancies, including non-small cell lung cancer (NSCLC).[1][2] Its role in detoxifying aldehydes, including the active metabolites of chemotherapeutic agents like cyclophosphamide and cisplatin, makes it a compelling target for adjunct cancer therapy.[3][4] This guide provides a comparative analysis of a selective ALDH3A1 inhibitor, DIMATE, against the standard-of-care chemotherapy, cisplatin, in NSCLC models.

Disclaimer: The specific compound "**ALDH3A1-IN-3**" was not identified in published literature. Therefore, this guide utilizes data for a representative and well-characterized selective ALDH3A1 inhibitor, DIMATE, to provide a relevant and data-supported comparison.

Mechanism of Action: ALDH3A1-Mediated Chemoresistance

ALDH3A1 contributes to chemoresistance through its enzymatic activity, which neutralizes the cytotoxic effects of certain chemotherapeutic drugs. For instance, it can metabolize the active forms of oxazaphosphorine drugs like cyclophosphamide into non-toxic acidic compounds.[5]

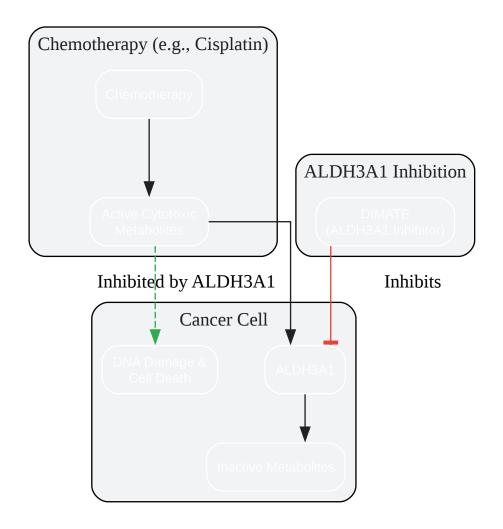




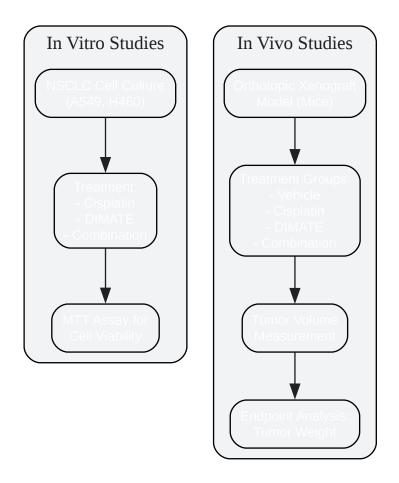


[6] Furthermore, ALDH3A1 protects cancer cells from oxidative stress by metabolizing reactive aldehydes generated during chemotherapy-induced cell damage.[4][7][8] This protective mechanism allows cancer cells to survive and proliferate despite treatment with standard-of-care agents. The inhibition of ALDH3A1 is therefore hypothesized to re-sensitize cancer cells to these therapies.









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